![molecular formula C9H10Br2O B13201970 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is an organic compound that features a furan ring substituted with a bromine atom and a cyclopropylmethyl group. This compound is of interest due to its unique structure, which combines the reactivity of bromine with the stability of the furan ring and the strained cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan typically involves the bromination of a precursor compound. One common method involves the reaction of a furan derivative with bromine in the presence of a catalyst. The cyclopropylmethyl group can be introduced through a series of reactions starting from cyclopropane derivatives, which are brominated to form bromomethylcyclopropane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized under certain conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield iodinated or other halogenated derivatives, while oxidation can lead to the formation of furanones.
Scientific Research Applications
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The furan ring and cyclopropyl group can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Bromomethylcyclopropane: Shares the cyclopropylmethyl group but lacks the furan ring.
Bromofuran: Contains the furan ring with a bromine substituent but lacks the cyclopropylmethyl group.
Cyclopropylmethylfuran: Contains both the furan ring and cyclopropylmethyl group but lacks the bromine substituents.
Uniqueness
2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of both bromine atoms and the strained cyclopropyl ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10Br2O |
|---|---|
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H10Br2O/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
InChI Key |
MMPAXIJSGHALGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(O2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


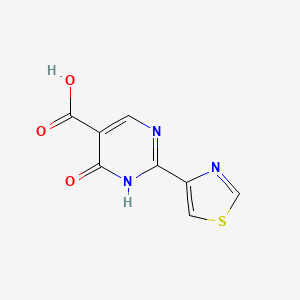


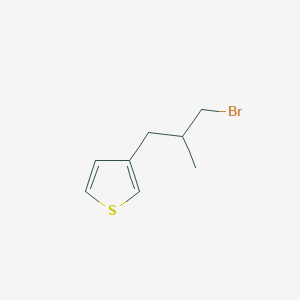
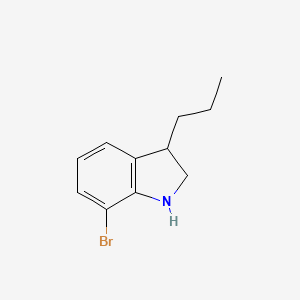
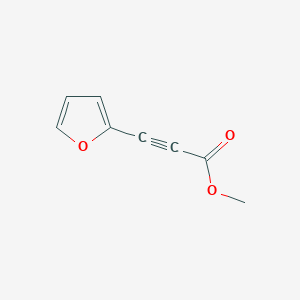
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
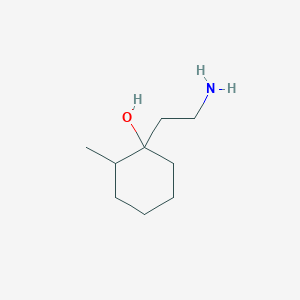
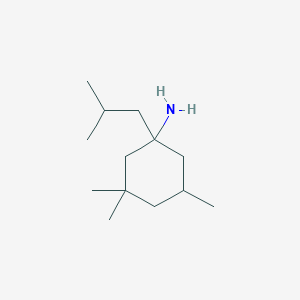
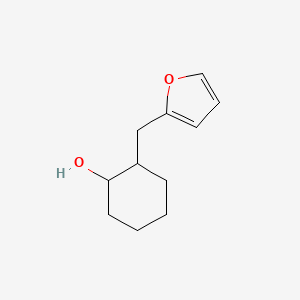

![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13201964.png)
